molecular formula C18H12Br3Cl9Si3 B8037873 Bromophenyltrichlorosilane

Bromophenyltrichlorosilane

Cat. No.: B8037873
M. Wt: 871.3 g/mol
InChI Key: FKEJOTGVJRZFNI-UHFFFAOYSA-N
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Description

Bromophenyltrichlorosilane is a chemical compound with the molecular formula C6H4BrSiCl3. It is a liquid substance that is primarily used in various industrial and research applications. The compound is known for its reactivity and versatility, making it a valuable reagent in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromophenyltrichlorosilane can be synthesized through the reaction of bromobenzene with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

C6H5Br+SiHCl3C6H4BrSiCl3+H2C6H5Br + SiHCl3 \rightarrow C6H4BrSiCl3 + H2 C6H5Br+SiHCl3→C6H4BrSiCl3+H2

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to maximize yield and minimize by-products. The use of high-purity reactants and controlled reaction conditions are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: Bromophenyltrichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles such as alcohols, amines, or thiols, leading to the formation of corresponding silanes.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form bromophenylsilanol and hydrochloric acid.

    Oxidation and Reduction: The bromine atom in this compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under aqueous conditions, often with a controlled pH to prevent side reactions.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products such as bromophenylsilane derivatives are formed.

    Hydrolysis: Bromophenylsilanol and hydrochloric acid are the primary products.

Scientific Research Applications

Bromophenyltrichlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.

    Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of bromophenyltrichlorosilane involves its reactivity with various nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, leading to the formation of new silicon-carbon or silicon-oxygen bonds. The bromine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

    Chlorophenyltrichlorosilane: Similar in structure but with a chlorine atom instead of a bromine atom. It has similar reactivity but different physical properties.

    Fluorophenyltrichlorosilane: Contains a fluorine atom instead of bromine, leading to different reactivity and applications.

    Iodophenyltrichlorosilane: The presence of an iodine atom makes it more reactive in certain types of reactions compared to bromophenyltrichlorosilane.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

(2-bromophenyl)-trichlorosilane;(3-bromophenyl)-trichlorosilane;(4-bromophenyl)-trichlorosilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H4BrCl3Si/c7-5-1-3-6(4-2-5)11(8,9)10;7-5-2-1-3-6(4-5)11(8,9)10;7-5-3-1-2-4-6(5)11(8,9)10/h3*1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEJOTGVJRZFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[Si](Cl)(Cl)Cl)Br.C1=CC(=CC(=C1)Br)[Si](Cl)(Cl)Cl.C1=CC(=CC=C1[Si](Cl)(Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br3Cl9Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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